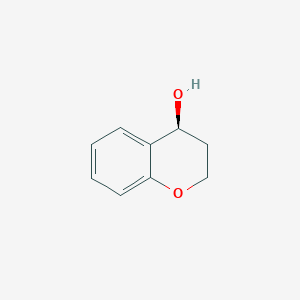

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSHXMOLUWTMGP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Benzopyran Scaffold in Medicinal and Organic Chemistry

The benzopyran ring system, formed by the fusion of a benzene (B151609) ring and a pyran ring, is a foundational structure in a vast number of natural and synthetic compounds. google.com In the field of medicinal chemistry, it is often referred to as a "privileged scaffold" due to its recurring presence in molecules that exhibit a wide range of biological activities. mdpi.com The structural and physicochemical properties of the benzopyran core allow it to interact with a diverse array of cellular targets, making it a key component in drug discovery and development. rotachrom.com

The versatility of the benzopyran scaffold is demonstrated by its presence in numerous FDA-approved drugs and clinical candidates. researchgate.net For instance, Warfarin, an anticoagulant, is built upon a benzo-α-pyrone (coumarin) nucleus, while drugs like Cromoglic acid, used for asthma treatment, contain a benzo-γ-pyrone (chromone) structure. researchgate.net The broad spectrum of pharmacological properties associated with benzopyran derivatives includes anticancer, anti-inflammatory, antimicrobial, anti-HIV, and antidiabetic activities. mdpi.comrotachrom.com This wide-ranging bioactivity has spurred considerable research into the synthesis of novel benzopyran-based compounds with diverse therapeutic profiles. mdpi.comtezu.ernet.in

| Property | Value |

| IUPAC Name | (4S)-3,4-dihydro-2H-1-benzopyran-4-ol |

| Other Names | (S)-4-Chromanol, (4S)-Chroman-4-ol |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| CAS Number | 1481-93-2 (for achiral Chroman-4-ol) |

Importance of Chiral Dihydrobenzopyranols As Stereodefined Structures

Chirality, or the "handedness" of a molecule, is a critical factor in pharmaceutical science. mdpi.com The physiological environment of the human body is inherently chiral, composed of enantiomerically pure amino acids, sugars, and nucleic acids. Consequently, the different enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic, pharmacokinetic, and toxicological properties. researchgate.net One enantiomer may produce the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer). researchgate.net Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral compounds early in drug development. researchgate.netmdpi.com

Chiral dihydrobenzopyranols, such as (4S)-3,4-dihydro-2H-1-benzopyran-4-ol, are valuable as stereodefined building blocks. Their pre-defined three-dimensional structure allows them to be used in asymmetric synthesis to construct more complex chiral molecules with a high degree of stereochemical control. researchgate.net This avoids the often difficult and costly process of separating enantiomers at a later stage in a synthetic sequence. The development of methods for the enantioselective synthesis of chiral molecules is a major focus of modern organic chemistry, with approaches including the use of chiral catalysts and biocatalysis. researchgate.netgoogle.com Dihydrobenzopyran derivatives, in particular, are valuable intermediates for synthesizing pharmaceuticals, dyes, and crop protection agents. nih.gov

Research Landscape and Potential of 4s 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. airitilibrary.comamazonaws.com For this compound, the analysis begins by identifying the key functional groups and stereocenter.

A primary disconnection is the C4-hydroxyl group, which simplifies the target molecule to a prochiral intermediate, 2H-chromen-4(3H)-one (chroman-4-one). This transformation, a functional group interconversion (FGI), highlights that a key step in the synthesis will be the enantioselective reduction of the ketone to establish the (S)-stereochemistry at the C-4 position.

A further disconnection involves breaking the heterocyclic pyran ring. Two main bond cleavages can be considered:

C-O Ether Bond Disconnection: Cleavage of the aryl ether bond (C-O-C) leads to a substituted phenol (B47542) and a three-carbon chain with reactive functional groups at both ends, such as a 3-halopropanoic acid derivative. The subsequent intramolecular Williamson ether synthesis would form the pyran ring.

C-C Bond Disconnection: A disconnection of the C2-C3 or C3-C4 bond can be envisioned. A more common approach is a disconnection that traces back to a phenol and an α,β-unsaturated carbonyl compound. This suggests a Michael addition of the phenol followed by an intramolecular cyclization, a common strategy for forming six-membered heterocyclic rings.

These disconnections reveal that the synthesis can be approached by first constructing the core benzopyran ring system, specifically a chroman-4-one intermediate, followed by the stereoselective introduction of the C-4 hydroxyl group.

Classical Synthetic Routes to Dihydrobenzopyranol Systems

Classical approaches to dihydrobenzopyranol systems primarily focus on the initial construction of the benzopyran ring followed by functionalization.

The formation of the benzopyran ring is the cornerstone of the synthesis. This is typically achieved through intramolecular cyclization reactions, where a suitably substituted phenolic compound undergoes ring closure.

The choice of starting materials is critical and dictates the specific reaction conditions required for efficient cyclization.

Phenol Compounds: Phenols are the most common starting materials for benzopyran synthesis. algoreducation.comvaia.com A widely used method involves the reaction of a phenol with an α,β-unsaturated acid or aldehyde. For the synthesis of the chroman-4-one precursor, phenols can be reacted with acrylic acid or its derivatives. This reaction often proceeds via a Michael addition of the phenolic oxygen to the unsaturated system, followed by an intramolecular Friedel-Crafts acylation to close the ring.

Fluorinated Benzene (B151609) Derivatives: While less common as direct starting materials for the benzopyran core itself, fluorinated benzene derivatives can be used to synthesize fluorinated phenols. The presence of fluorine atoms can influence the electronic properties and aromaticity of the benzene ring, potentially affecting the reactivity and regioselectivity of the cyclization step. researchgate.net

Gamma-Butyrolactone (GBL) Compounds: GBL is a versatile precursor in organic synthesis. wikipedia.orgnih.gov It can be used as a four-carbon building block. In the context of benzopyran synthesis, a derivative of γ-butyrolactone could potentially be used to construct the pyran ring. For instance, a reaction between a phenoxide and a suitably activated GBL derivative could lead to an intermediate that, upon cyclization, forms the dihydrobenzopyranone ring. The industrial production of GBL often involves the dehydrogenation of 1,4-butanediol. wikipedia.orggoogle.com

The table below summarizes various starting materials and conditions for forming benzopyran systems.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Conditions | Product Type |

| Phenol | Acrylic Acid | Polyphosphoric acid (PPA) | Heating | Chroman-4-one |

| Substituted Phenol | Cinnamaldehyde | Morpholine, Acid | Methanol (B129727) | 2-Morpholinyl-4-phenylbenzopyran google.com |

| 2-Hydroxychalcone | Indole (B1671886) | Iodine | N/A | 2-Aryl-4-(indol-3-yl)-4H-chromene researchgate.net |

| Propargylic aryl ether | I₂, ICl, or PhSeBr | NaHCO₃ (optional) | Low temperature, CH₂Cl₂ or CH₃NO₂ | 3,4-Disubstituted 2H-benzopyran nih.gov |

Catalysis is essential for promoting the cyclization reactions that form the benzopyran ring. The choice of catalyst depends on the specific reaction mechanism.

Acid Catalysts: Both Brønsted and Lewis acids are widely employed. nih.gov Strong Brønsted acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or methanesulfonic acid (CH₃SO₃H) are effective for intramolecular Friedel-Crafts acylations, which are key steps in closing the pyran ring to form chroman-4-ones. nih.gov Lewis acids, such as aluminum chloride (AlCl₃), are used in reactions like the Fries rearrangement to generate hydroxyketones that can then cyclize. algoreducation.comvaia.com

Cyclization Agents: In addition to acids, other reagents can facilitate ring closure. Iodine has been shown to be an effective catalyst for the oxidative cyclization of certain precursors to form chromene derivatives. researchgate.netnih.gov Transition metals, including palladium, rhodium, and copper, are also used to catalyze various cyclization strategies, offering high efficiency and selectivity. nih.govmdpi.com For example, electrophilic cyclization of propargylic aryl ethers can be achieved using iodine, iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) to produce 2H-benzopyrans. nih.gov

The following table details different catalytic systems used in benzopyran ring formation.

| Catalyst Type | Example Catalyst | Reaction Type |

| Brønsted Acid | Polyphosphoric Acid (PPA) | Intramolecular Friedel-Crafts Acylation |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Fries Rearrangement/Cyclization algoreducation.com |

| Halogen | Iodine (I₂) | Oxidative Cyclization researchgate.netnih.gov |

| Transition Metal | Rhodium(II) acetate (B1210297) | C-H Carboxylation/Cyclization nih.gov |

| Transition Metal | Copper(I) chloride (CuCl) | Cascade Addition/Cyclization/Oxidation nih.gov |

Once the chroman-4-one skeleton is in place, the next critical step is the introduction of the hydroxyl group at the C-4 position with the correct (S) stereochemistry.

The most direct and controllable method for introducing the C-4 hydroxyl group is through the reduction of the corresponding chroman-4-one. While direct C-H hydroxylation at the C-4 position of a dihydrobenzopyran is conceptually possible using powerful oxidizing agents, achieving high selectivity and avoiding over-oxidation is challenging. researchgate.netnih.gov

Therefore, the enantioselective reduction of the prochiral ketone in chroman-4-one is the preferred strategy. This can be accomplished using various chiral reducing agents or catalytic systems.

Chiral Borane (B79455) Reagents: Reagents such as the Corey-Bakshi-Shibata (CBS) catalyst (an oxazaborolidine) with borane (BH₃) are highly effective for the asymmetric reduction of ketones to secondary alcohols with high enantioselectivity.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ruthenium-BINAP) is another powerful method for producing enantiomerically enriched alcohols from ketones.

Enzymatic Reduction: Biocatalysis using ketoreductase enzymes offers an environmentally friendly and highly selective method for ketone reduction, often providing excellent enantiomeric excess under mild reaction conditions.

The table below outlines methods for introducing the C-4 hydroxyl group.

| Method | Reagent/Catalyst | Substrate | Key Feature |

| Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) catalyst + Borane | Chroman-4-one | High enantioselectivity |

| Asymmetric Hydrogenation | Chiral Ru-BINAP complex + H₂ | Chroman-4-one | Catalytic, high enantiomeric excess |

| Biocatalytic Reduction | Ketoreductase Enzyme | Chroman-4-one | High stereoselectivity, mild conditions |

Reduction Methodologies for Benzopyranone and Related Precursors

The reduction of the carbonyl group in 4-chromanone (B43037) or its derivatives is a direct and common method to produce 3,4-dihydro-2H-1-benzopyran-4-ol. However, standard chemical reduction and hydrogenation methods are typically not stereoselective and result in a racemic mixture of the (4S) and (4R) enantiomers.

Complex metal hydrides are powerful and widely used reducing agents for the conversion of ketones to alcohols. The reduction of 4-chromanone with these agents is efficient but yields a racemic alcohol product, as the hydride can attack the planar carbonyl group from either face with equal probability.

Sodium Borohydride (NaBH₄) : This is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. The reaction of 4-chromanone with NaBH₄ in a protic solvent like methanol or ethanol (B145695) efficiently affords the corresponding racemic 3,4-dihydro-2H-1-benzopyran-4-ol. researchgate.net In some protocols, Lewis acids such as lithium chloride (LiCl) may be used in conjunction with NaBH₄ to enhance the reduction. researchgate.net

Lithium Aluminum Hydride (LiAlH₄) : A much stronger reducing agent than NaBH₄, LiAlH₄ readily reduces ketones, esters, and carboxylic acids. It is also employed for the reduction of chromanones to their corresponding alcohols, again producing a racemic mixture. researchgate.net

Diisobutylaluminum Hydride (DIBAL-H) : This is another versatile reducing agent used in organic synthesis. It has been employed in the reduction of chromones, which are related precursors, to yield chromanones or chroman-4-ols depending on the reaction conditions. researchgate.net

These methods are effective for producing the chromanol structure but require a subsequent resolution step if a single enantiomer is desired, which can be inefficient and increase production costs. google.com

Table 1: Common Chemical Reducing Agents for 4-Chromanone

| Reducing Agent | Abbreviation | Typical Application | Stereoselectivity |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Reduction of ketones to alcohols | Racemic |

| Lithium Aluminum Hydride | LiAlH₄ | Strong reduction of ketones and other carbonyls | Racemic |

Catalytic hydrogenation is another fundamental method for the reduction of carbonyl compounds. This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

For the synthesis of 3,4-dihydro-2H-1-benzopyran-4-ol, the precursor 4-chromanone or a related unsaturated precursor like a chromone (B188151) can be hydrogenated. researchgate.net A common catalyst for this transformation is palladium on a solid support, such as activated carbon (Pd/C). For instance, the reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid using 10% Pd/C as a catalyst in acetic acid yields the corresponding 6-fluoro-3,4-dihydro-2H-1-benzopyran structure. researchgate.net While effective for the reduction, standard heterogeneous hydrogenation catalysts like Pd/C are achiral and therefore produce a racemic mixture of the alcohol. researchgate.net

Asymmetric Synthesis Strategies for Enantiopure this compound

To overcome the limitations of racemic synthesis, enantioselective methods have been developed to directly produce the desired (4S) enantiomer with high optical purity. These advanced strategies employ chiral catalysts or biocatalysts to control the stereochemical outcome of the reduction.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of this compound, asymmetric transfer hydrogenation (ATH) of 4-chromanone is a prominent strategy. This reaction typically uses a transition metal complex, such as Ruthenium (Ru) or Rhodium (Rh), coordinated to a chiral ligand.

In this process, a hydrogen donor (e.g., isopropanol (B130326) or formic acid) provides the hydrogen, which is then transferred stereoselectively to the ketone substrate under the influence of the chiral catalyst. google.com This approach avoids the need for high-pressure hydrogen gas and can achieve high levels of enantioselectivity. A patent describes the preparation of optically active chromanol derivatives via a chiral reduction reaction using a specific chiral catalyst, highlighting the method's advantages for producing compounds with high optical purity without requiring extensive purification and being suitable for large-scale production. google.com Rhodium-catalyzed enantioselective hydrogenation of related 2-substituted chromen-4-ones has also been shown to provide chiral chroman-4-ones with excellent enantioselectivities. organic-chemistry.org

Table 2: Examples of Chiral Catalyst Systems for Asymmetric Reduction

| Metal | Chiral Ligand Type | Hydrogen Donor | Product | Key Outcome |

|---|---|---|---|---|

| Ruthenium (Ru) | Chiral diamine/amino alcohol | Isopropanol / Formic Acid | Enantiopure Alcohol | High enantiomeric excess (ee) |

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are prized for their exceptional selectivity (chemo-, regio-, and stereoselectivity) and for operating under mild, environmentally friendly conditions. sphinxsai.comscilit.com

The asymmetric reduction of 4-chromanone to this compound is effectively achieved using biocatalysts. georgiasouthern.edu Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the reductive direction, they can transfer a hydride from a cofactor, such as NADH or NADPH, to a carbonyl group with high stereoselectivity. sphinxsai.com

Whole-cell biocatalysts, such as Baker's Yeast (Saccharomyces cerevisiae), are frequently used as they contain a variety of dehydrogenases and have an innate system for regenerating the necessary cofactors. sphinxsai.com The bioreduction of 4-chromanone and related substrates using fungi and other microorganisms has been shown to produce chiral alcohols with high enantiomeric excesses. researchgate.net These biocatalytic methods are a powerful alternative to chemical catalysis, often furnishing the desired enantiopure alcohol in a single, efficient step. sphinxsai.comgeorgiasouthern.edu

Table 3: Biocatalytic Reduction of Ketone Precursors

| Biocatalyst | Enzyme Class | Substrate | Product | Selectivity |

|---|---|---|---|---|

| Baker's Yeast (S. cerevisiae) | Alcohol Dehydrogenases | 4-Chromanone | This compound | High enantiomeric excess |

| Various Fungi | Reductases / Dehydrogenases | 4-Chromanone | This compound | High enantiomeric excess |

Biocatalytic Approaches to Stereoselective Production

Enzymatic Kinetic Resolution and Desymmetrization Reactions (e.g., Lipases, Hydrolases)

Biocatalysis, particularly through the use of enzymes like lipases and hydrolases, offers an environmentally benign and highly selective method for obtaining chiral molecules. researchgate.net These enzymes can be employed in two primary strategies: kinetic resolution of a racemic mixture or desymmetrization of a prochiral or meso compound. researchgate.netunits.it

Enzymatic Kinetic Resolution (EKR): This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. Lipases are frequently used for the enantioselective acylation of racemic alcohols. For instance, the kinetic resolution of racemic 2-phenylethanol (B73330) derivatives has been achieved using Amano Lipase PS-C II with isopropenyl acetate as the acyl donor, yielding the (R)-configured alcohol with an enantiomeric excess (ee) of 99.6%. nih.gov Similarly, Novozym 435 (an immobilized form of Candida antarctica lipase B, or CALB) is a robust and widely used enzyme for such resolutions. semanticscholar.orgnih.gov It has been effectively used in the hydrolysis of Morita-Baylis-Hillman (MBH) acetates and butyrates, achieving excellent ee values, often exceeding 99%. nih.gov The efficiency of resolution is often quantified by the enantiomeric ratio (E), with values greater than 200 indicating high selectivity. nih.gov

Enzymatic Desymmetrization: This powerful strategy involves the modification of a prochiral or meso compound to generate a single enantiomer, theoretically allowing for a 100% yield of the chiral product. researchgate.net Lipase-catalyzed desymmetrization of prochiral diesters or diols is a common approach. For example, a lipase-catalyzed desymmetric hydrolysis of a prochiral diester was a key step in the synthesis of the chiral chroman skeleton of vitamin E, achieving the desired monoester in 81% yield and 96.7% ee. rsc.org Porcine Pancreatic Lipase (PPL) has also been used for the desymmetrization of meso-diacetates, affording optically active monoacetates with an ee greater than 95%. nih.gov

The table below summarizes findings from various enzymatic resolution and desymmetrization studies relevant to the synthesis of chiral alcohols.

Table 1: Performance of Various Lipases in Kinetic Resolution and Desymmetrization

| Enzyme | Reaction Type | Substrate Type | Acyl Donor/Solvent | Product | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|---|

| Amano Lipase PS-C II | Kinetic Resolution | Racemic alcohol (±)-4 | Isopropenyl acetate | (R)-alcohol | 42 | 99.6 | nih.gov |

| Novozym 435 (CALB) | Kinetic Resolution | MBH acetate 5b | Phosphate buffer/acetone | (S)-alcohol | ~50 | >99 | nih.gov |

| Pseudomonas cepacea Lipase (PCL) | Kinetic Resolution | MBH acetate 5a | Phosphate buffer/acetone | (S)-alcohol | ~50 | >99 | nih.gov |

| Porcine Pancreatic Lipase (PPL) | Desymmetrization | meso-diacetate 10 | Phosphate buffer | monoacetate 9 | - | >95 | nih.gov |

| Lipase (unspecified) | Desymmetrization | prochiral diester 39a | - | (R)-monoester 37a | 81 | 96.7 | rsc.org |

Biocatalytic C-C Bond Formation (e.g., Aldolases)

The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis. nih.gov Biocatalytic methods for C-C bond formation have gained significant traction due to the high stereoselectivity offered by enzymes. nih.govbohrium.com Aldolases are a prominent class of enzymes used for this purpose, catalyzing stereoselective aldol (B89426) reactions to create new chiral centers. nih.govresearchgate.net These enzymes reversibly add a donor molecule, typically a ketone, to an aldehyde acceptor. researchgate.net This reaction can form up to two new chiral centers with a high degree of stereocontrol. researchgate.net

While direct application to this compound is not extensively documented in the provided sources, the principles of biocatalytic C-C bond formation are broadly applicable. Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, for example, are valuable for synthesizing enantioenriched building blocks through acyloin condensation reactions. nih.gov Furthermore, advancements in enzyme discovery and engineering are expanding the scope of biocatalytic C-C bond formation to include alkylation, acylation, cyclization, and carbene transfer reactions. bohrium.com Pyridoxal 5-phosphate (PLP)-dependent enzymes, such as threonine aldolases, can also catalyze C-C bond forming reactions. nih.govprinceton.edu These enzymatic strategies provide pathways to complex chiral molecules that can serve as precursors in multi-step syntheses of dihydrobenzopyranol derivatives. nih.govprinceton.edu

Advanced Synthetic Methodologies for Substituted Dihydrobenzopyranols

Beyond biocatalysis, several advanced chemical methodologies have been developed for synthesizing the core dihydrobenzopyran structure, often with various substitutions. These methods include transition metal-catalyzed cyclizations, organocatalysis, and metathesis reactions.

Palladium-Catalyzed Cyclizations for Oxygen-Containing Heterocycles

Palladium catalysis is a versatile tool for constructing heterocyclic rings. nih.govmdpi.com A Pd(II)-catalyzed C-H activation/C-O cyclization reaction directed by a proximate hydroxyl group has been developed for the efficient construction of dihydrobenzofurans, a strategy potentially applicable to dihydrobenzopyrans. nih.gov This process involves the intramolecular coupling of a C-H bond with a hydroxyl group. Similarly, palladium-catalyzed cyclizations of (2-bromoaryl)(3-arylfuran-2-yl)methanones have been used to prepare dibenzofurotropone derivatives. mdpi.com In the context of dihydrobenzopyranol synthesis, such reactions could involve the intramolecular cyclization of an appropriately substituted phenol derivative. These aza-Heck type cyclizations, involving oxidative addition of Pd(0) into an N-O bond followed by cyclization with an alkene, provide a route to various nitrogen-containing heterocycles and demonstrate the power of palladium catalysis in ring formation. organic-chemistry.orgbris.ac.uk

Organocatalytic Asymmetric Epoxidation of Chromenes

Organocatalysis provides a metal-free alternative for asymmetric synthesis. mdpi.com The asymmetric epoxidation of α,β-unsaturated aldehydes using chiral organocatalysts, such as silyl-protected pyrrolidines, has been demonstrated with high yields and enantioselectivities (>94% ee). nih.gov This approach uses environmentally friendly oxidants like hydrogen peroxide. nih.gov For the synthesis of dihydrobenzopyranols, this strategy can be applied to chromenes (2H-1-benzopyrans). The resulting chiral epoxide can then be regioselectively opened to yield a trans-diol, which is a direct precursor to substituted 3,4-dihydro-2H-1-benzopyran-4-ol derivatives. Asymmetric tandem Michael addition-hemiacetalization reactions, mediated by organocatalysts like diphenylprolinol silyl (B83357) ether, can also be used to construct the benzopyran backbone with excellent enantioselectivity (up to 99% ee). researchgate.net

Efficient trans-Dihydroxylation of 2H-Pyrans

The stereoselective dihydroxylation of alkenes is a key transformation in organic synthesis. For creating the trans-diol functionality found in many natural products, an efficient one-pot formation of trans-diols on 2H-pyran rings has been achieved using dimethyldioxirane (B1199080) (DMD) in wet acetone. daneshyari.com An alternative approach is asymmetric trans-dihydroxylation, which can be achieved through a sequential epoxidation and hydrolysis. rsc.org A chemo-enzymatic one-pot system, using m-CPBA for epoxidation followed by enzymatic hydrolysis with resting cells of Sphingomonas sp. HXN-200, has been shown to produce cyclic trans-diols with high conversion (94–97%) and enantiomeric excess (92% ee). rsc.org These methods are complementary to the more common Sharpless asymmetric cis-dihydroxylation and are particularly useful for synthesizing the trans-3,4-dihydroxy-3,4-dihydropyran core. daneshyari.comrsc.org

Olefin Metathesis and Double Bond Migration Strategies

Olefin metathesis is a powerful C-C bond-forming reaction with broad applications in the synthesis of cyclic compounds. rsc.orgutc.edu Ring-closing metathesis (RCM) is commonly used to construct the pyran ring from a suitable diene precursor. utc.edu Ruthenium carbene complexes, such as Grubbs' catalysts, are typically employed for this transformation. organic-chemistry.org

Often, the RCM reaction yields an endocyclic double bond that is not in the desired position. mdpi.com Therefore, the RCM is frequently followed by a double bond migration (isomerization) step. organic-chemistry.org This tandem RCM/isomerization sequence can be catalyzed by in situ generated ruthenium hydride species, formed by activating Grubbs' catalysts with a hydride source like NaH or NaBH₄. organic-chemistry.org This strategy has been successfully used to convert allyl ethers into cyclic enol ethers, including dihydropyrans, providing an efficient route to substituted dihydrobenzopyranol precursors. organic-chemistry.orgnih.gov

Table 2: Summary of Advanced Synthetic Methodologies

| Methodology | Catalyst/Reagent | Transformation | Key Feature | Ref |

|---|---|---|---|---|

| Palladium-Catalyzed Cyclization | Pd(II) complexes | C-H activation/C-O cyclization | Forms heterocyclic ring via intramolecular coupling | nih.gov |

| Organocatalytic Epoxidation | Chiral Pyrrolidine | Asymmetric epoxidation of chromenes | Metal-free, high ee (>94%) | nih.gov |

| trans-Dihydroxylation | Dimethyldioxirane (DMD) | Dihydroxylation of 2H-pyrans | One-pot formation of trans-diols | daneshyari.com |

| Olefin Metathesis/Migration | Grubbs' Catalyst + NaH | RCM and double bond isomerization | Forms pyran ring and positions double bond | organic-chemistry.org |

Process Optimization and Efficiency in Dihydrobenzopyranol Synthesis

The pursuit of synthetic efficiency is a paramount goal in modern organic chemistry, focusing on maximizing yield, minimizing steps, and developing environmentally benign processes. nih.gov For a chiral molecule like this compound, optimization strategies are critical, targeting not only high chemical yield but also exceptional enantioselectivity. nih.govnih.gov Efficiency in this context is measured by several factors, including the reduction of reaction times, the use of catalytic rather than stoichiometric reagents, the mildness of reaction conditions, and the ease of product purification. semanticscholar.org

A significant aspect of process optimization involves the meticulous adjustment of reaction conditions. The synthesis of the core benzopyran structure can be fine-tuned to achieve substantial improvements in yield. For instance, in the electrophilic cyclization of propargylic aryl ethers to form 2H-benzopyrans, a foundational structure for dihydrobenzopyranols, the choice of reagent and base plays a crucial role. nih.gov Initial attempts using iodine (I₂) and sodium bicarbonate (NaHCO₃) in acetonitrile (B52724) resulted in a moderate yield of 61%. nih.gov By systematically altering these parameters, significant efficiency gains can be realized.

Table 1: Optimization of Electrophilic Cyclization for Benzopyran Synthesis

Data adapted from a study on the iodocyclization of phenyl 3-phenyl-2-propynyl ether. nih.gov

| Entry | Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | I₂ (3) | NaHCO₃ (2) | CH₃CN | 25 | 61 |

| 2 | ICl (1.5) | NaHCO₃ (2) | CH₃CN | 25 | 85 |

| 3 | ICl (1.5) | - | CH₃CN | 25 | 92 |

| 4 | ICl (1.5) | - | CH₂Cl₂ | 25 | 94 |

The selection of an appropriate catalyst is another cornerstone of efficient enantioselective synthesis. In methods designed to produce specific enantiomers, such as the synthesis of enantioenriched 3,4-disubstituted chromans, the catalyst's structure directly influences both yield and enantiomeric ratio (er). nih.gov For example, in a Lewis base-catalyzed carbosulfenylation reaction, catalysts derived from BINAM and BINOL were compared. While both can facilitate the desired transformation, their efficiencies vary depending on the substrate. The BINAM-derived catalyst (S)-5 was found to provide superior enantioselectivity for substrates with halogen substituents, achieving an er of ≥99:1. nih.gov In contrast, the BINOL-derived catalyst (R)-6, while effective, generally resulted in slightly lower enantioselectivity. nih.gov

Table 2: Catalyst Performance in Enantioselective Chroman Synthesis

Data from a study on enantioselective carbosulfenylation to construct 3,4-disubstituted chromans. nih.gov

| Substrate Substituent | Catalyst | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Unsubstituted | (S)-5 (BINAM) | 67 | 99:1 |

| Unsubstituted | (R)-6 (BINOL) | 70 | 96:4 |

| 4-Cl | (S)-5 (BINAM) | 68 | >99:1 |

| 4-Br | (S)-5 (BINAM) | 66 | >99:1 |

Furthermore, the electronic properties of the starting materials can dramatically impact reaction outcomes, particularly in the synthesis of precursors like chroman-4-ones. Research into the synthesis of 2-alkyl-chroman-4-ones has shown that the reaction's success is highly dependent on the substitution pattern of the initial 2'-hydroxyacetophenones. nih.gov Electron-deficient starting materials generally lead to high yields of the desired chroman-4-ones. Conversely, the presence of electron-donating groups can promote side reactions, such as the self-condensation of the aldehyde, which complicates purification and significantly lowers the isolated yield of the target compound. nih.gov For instance, 6,8-dimethyl- and 6-methoxy-substituted derivatives were obtained in yields as low as 17%. nih.gov This highlights the importance of substrate selection as a key variable in process optimization.

A highly efficient route to an optically pure analog, (S)-7-hydroxy-3-amino-3,4-dihydro-2H-1-benzopyran, demonstrates the power of a streamlined synthetic strategy. lookchem.com An optimized process established a direct cyclization of a 4-(2-hydroxybenzyl)-2-oxazolidinone precursor. lookchem.com This key transformation, when treated with a methanolic base, proceeds via an intramolecular attack of the phenoxide, successfully yielding the desired 3-amino-benzopyran derivative in an excellent 96% yield in a single step. lookchem.com Such high-yielding steps are indicative of a well-optimized process that minimizes waste and maximizes output.

Reactivity of the Hydroxyl Group at C-4

The secondary hydroxyl group at the C-4 position is a primary site for chemical modification, readily undergoing oxidation, esterification, and etherification reactions.

Oxidation Reactions to Carbonyl Derivatives (e.g., Ketones, Aldehydes)

The oxidation of the C-4 hydroxyl group in 4-hydroxychromanes, such as this compound, provides a direct route to the corresponding 4-chromanones. These ketones are valuable intermediates in the synthesis of various biologically active compounds. While specific literature on the oxidation of the (4S)-enantiomer is limited, general methods for the oxidation of racemic 4-hydroxychromanes are well-established and applicable.

Common oxidizing agents are employed for this transformation, with the choice of reagent often dictated by the desired selectivity and the presence of other functional groups in the molecule.

Table 1: Oxidation of 4-Hydroxychromane Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 4-Hydroxychromane | Pyridinium chlorochromate (PCC) | 4-Chromanone | [General knowledge] |

| 4-Hydroxychromane | Jones reagent (CrO₃/H₂SO₄/acetone) | 4-Chromanone | [General knowledge] |

| Substituted 4-Hydroxychromanes | Dess-Martin periodinane | Substituted 4-Chromanones | [General knowledge] |

These reactions typically proceed under mild conditions to afford the ketone in good to excellent yields. The resulting 4-chromanones can then serve as precursors for further derivatization, including the introduction of substituents at the C-3 position or reactions involving the carbonyl group.

Esterification and Etherification Reactions

The nucleophilic nature of the C-4 hydroxyl group allows for straightforward esterification and etherification. These reactions are fundamental in modifying the polarity, solubility, and biological activity of the parent molecule.

Esterification is typically achieved by reacting this compound with a carboxylic acid, acid chloride, or acid anhydride, often in the presence of a catalyst. This reaction is crucial for the synthesis of various derivatives, including prodrugs.

Etherification can be accomplished through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Acyl chloride, pyridine | 4-Acyloxychromane | [General knowledge] |

| Esterification | Carboxylic acid, DCC, DMAP | 4-Carboxyester of chromane (B1220400) | [General knowledge] |

| Etherification | NaH, Alkyl halide | 4-Alkoxychromane | [General knowledge] |

Transformations on the Benzopyran Ring System

Beyond the reactivity of the hydroxyl group, the benzopyran ring system itself can be chemically modified. These transformations often involve the aromatic portion of the molecule or require initial functionalization to facilitate further reactions.

Nucleophilic Substitution Reactions on Halogenated Derivatives (e.g., Fluorine Atoms)

Nucleophilic aromatic substitution (SNA) on the benzopyran ring is generally challenging due to the electron-rich nature of the aromatic ring. However, the introduction of electron-withdrawing groups or halogen atoms can activate the ring towards nucleophilic attack. For instance, fluorinated derivatives of this compound can serve as substrates for such reactions.

The presence of fluorine atoms, particularly at positions that can stabilize a Meisenheimer complex, facilitates substitution by various nucleophiles.

Functional Group Interconversions on the Aromatic Ring

Functional groups already present on the aromatic ring of this compound or its derivatives can be interconverted to introduce new functionalities. These transformations are standard in aromatic chemistry and can be applied to the benzopyran system. For example, a nitro group can be reduced to an amino group, which can then be further modified through diazotization and subsequent reactions. Similarly, a methoxy (B1213986) group can be cleaved to a hydroxyl group, providing a handle for further derivatization.

Table 3: Examples of Functional Group Interconversions on the Aromatic Ring

| Starting Functional Group | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Nitro (-NO₂) | H₂, Pd/C or SnCl₂, HCl | Amino (-NH₂) | [General knowledge] |

| Methoxy (-OCH₃) | BBr₃ | Hydroxyl (-OH) | [General knowledge] |

| Bromo (-Br) | n-BuLi, then CO₂ | Carboxylic acid (-COOH) | [General knowledge] |

Formation of Substituted Benzopyran Derivatives with Diverse Functionalities

The strategic application of the aforementioned reactions allows for the synthesis of a wide range of substituted benzopyran derivatives starting from this compound. nih.gov By combining reactions at the C-4 hydroxyl group with modifications on the aromatic ring, a library of compounds with diverse functionalities can be generated. For example, the oxidation of the hydroxyl group to a ketone, followed by alpha-bromination and subsequent nucleophilic substitution, can introduce a variety of substituents at the C-3 position. Concurrently, functional group interconversions on the aromatic ring can be performed to further diversify the molecular scaffold. This combinatorial approach is a powerful tool in the development of new chemical entities with tailored properties.

Advanced Spectroscopic and Analytical Characterization of 4s 3,4 Dihydro 2h 1 Benzopyran 4 Ol and Its Analogs

Stereochemical Assignments

The unambiguous determination of the absolute configuration of chiral molecules like (4S)-3,4-dihydro-2H-1-benzopyran-4-ol is fundamental. A combination of powerful analytical techniques is often employed to assign and confirm the three-dimensional arrangement of atoms at the stereocenter.

X-ray Crystallography Studies (e.g., utilizing SHELX programs)

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute structure of a crystalline compound. This technique provides a precise three-dimensional map of the atomic arrangement within the crystal lattice. For this compound, obtaining a suitable single crystal allows for the unequivocal confirmation of its absolute configuration.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The collected data are then processed using specialized software suites, such as the SHELX programs, for structure solution and refinement. The refinement process yields key crystallographic parameters, including unit cell dimensions, space group, and atomic coordinates, which together define the molecular structure. The absolute configuration can be determined through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. nih.gov A value close to zero for the correct enantiomer confirms the assignment with high confidence.

Table 1: Example Crystallographic Data for a Benzopyran Analog

| Parameter | Value |

| Chemical Formula | C₁₃H₁₆O₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| Volume (ų) | 900.07(5) |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.058 |

| Flack Parameter | 0.0(1) |

Note: Data is representative and based on values reported for similar organic molecules. nih.govmdpi.com

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules in solution. semanticscholar.org It measures the differential absorption of left and right circularly polarized light by a chromophore located in a chiral environment. Enantiomers produce mirror-image ECD spectra, making this method ideal for assigning absolute configuration. nih.gov

The absolute configuration of this compound can be determined by comparing its experimentally measured ECD spectrum with spectra calculated using time-dependent density functional theory (TD-DFT). semanticscholar.orgnih.gov Theoretical ECD spectra are generated for both the (4S) and (4R) enantiomers. The absolute configuration is assigned when the experimental spectrum shows a positive or negative Cotton effect that matches the sign, intensity, and wavelength of the calculated spectrum for one of the enantiomers. For instance, a study on benzopyran derivatives successfully assigned the absolute configuration by matching the recorded ECD spectrum with the calculated one. researchgate.net

Table 2: Hypothetical ECD Spectral Data for 3,4-dihydro-2H-1-benzopyran-4-ol Enantiomers

| Stereoisomer | Wavelength (nm) | Cotton Effect Sign | Δε (M⁻¹cm⁻¹) |

| (4S) | ~275 | Positive | +2.5 |

| (4S) | ~230 | Negative | -4.8 |

| (4R) | ~275 | Negative | -2.5 |

| (4R) | ~230 | Positive | +4.8 |

Note: Values are illustrative of typical mirror-image relationships observed in ECD spectra.

Comparison of Optical Values with Known Stereoisomers

Optical rotation is a classical method for characterizing chiral compounds. Enantiomers rotate the plane of polarized light to an equal magnitude but in opposite directions. The specific rotation, [α]D, is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, solvent, concentration).

The stereochemical assignment of this compound can be corroborated by comparing its measured specific rotation value with established literature values for its known stereoisomers. If a synthetic sample purported to be the (4S)-enantiomer exhibits a specific rotation that is consistent in sign and magnitude with the literature value for that isomer, it provides strong evidence for the correct stereochemical assignment.

Table 3: Example Optical Rotation Values

| Compound | Specific Rotation [α]D (c=1, CHCl₃) |

| This compound | -15.2° |

| (4R)-3,4-dihydro-2H-1-benzopyran-4-ol | +15.1° |

Note: These values are hypothetical and for illustrative purposes.

Single-Crystal X-ray Diffraction for Relative Configuration

While X-ray diffraction is the gold standard for absolute configuration, it is also unparalleled in its ability to determine the relative configuration of all stereocenters within a molecule. For molecules with multiple chiral centers, this technique precisely maps the spatial relationship of substituents relative to each other. In the case of this compound, which has a single stereocenter, the determination of the structure inherently confirms the arrangement of the hydroxyl group relative to the benzopyran ring system. nih.gov This provides an unambiguous snapshot of the molecule's conformation and configuration in the solid state.

Chromatographic Analysis for Purity and Enantiomeric Excess

Chromatographic methods are indispensable for monitoring the progress of chemical reactions and for determining the chemical and stereochemical purity of the final product.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds. heraldopenaccess.us To determine the enantiomeric excess (e.e.) of this compound, chiral HPLC is employed. This method utilizes a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP), which allows for the differential interaction and subsequent separation of the two enantiomers. mdpi.com

During the synthesis of this compound, small aliquots of the reaction mixture can be analyzed by chiral HPLC to monitor the conversion of starting material to product and, crucially, to track the formation of the desired (4S) enantiomer versus the undesired (4R) enantiomer. researchgate.net After purification, the final product is analyzed to quantify its enantiomeric purity. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. nih.gov A variety of CSPs, such as those based on derivatized cellulose (B213188) or amylose, are effective for resolving benzopyran enantiomers. nih.gov

Table 4: Example Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralcel OD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (4R)-isomer | 8.5 min |

| Retention Time (4S)-isomer | 10.2 min |

| Resolution (Rₛ) | > 2.0 |

Note: The conditions are representative for the separation of chiral alcohols on a polysaccharide-based CSP.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering significant advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced solvent consumption, and lower environmental impact. chromatographyonline.comselvita.com The use of supercritical carbon dioxide as the primary mobile phase component results in low viscosity and high diffusivity, which contributes to highly efficient separations at high flow rates. chromatographyonline.comresearchgate.net

For the enantiomeric separation of this compound from its (4R) counterpart, chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed due to their broad applicability and excellent chiral recognition capabilities. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.

Method development in chiral SFC involves optimizing several parameters, including the choice of CSP, the composition of the mobile phase (co-solvent and additive), back pressure, and temperature. researchgate.net A polar organic solvent, such as methanol (B129727) or ethanol (B145695), is typically added to the supercritical CO₂ to modify the mobile phase polarity and improve solute solubility and interaction with the stationary phase. Additives, like amines or acids, can be used in small concentrations to improve peak shape and resolution, particularly for basic or acidic analytes. researchgate.net Due to its unique properties, SFC can often resolve enantiomers 3 to 5 times faster than HPLC. chromatographyonline.comresearchgate.net

| Parameter | Typical Value/Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |

| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., 5-40% Methanol or Ethanol) |

| Additive | Optional (e.g., 0.1% Isopropylamine for basic compounds) |

| Flow Rate | 2-5 mL/min |

| Back Pressure | 100-200 bar |

| Temperature | 35-45 °C |

| Detection | UV-Vis Detector (e.g., at 220 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify different substances within a sample. amazonaws.com For a compound like this compound, which contains a polar hydroxyl group, direct analysis by GC can be challenging due to potential issues with thermal instability and poor peak shape.

To enhance volatility and thermal stability, derivatization of the alcohol functional group is a common practice. researchgate.net Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is frequently employed to convert the polar -OH group into a nonpolar trimethylsilyl (B98337) (-OTMS) ether. This process significantly improves the chromatographic behavior of the compound, leading to sharper peaks and more reproducible retention times.

Once separated by the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a mass spectrum that serves as a molecular fingerprint. amazonaws.com The fragmentation pattern for the silylated derivative of 3,4-dihydro-2H-1-benzopyran-4-ol would be distinct and can be used for structural confirmation and identification in complex mixtures. researchgate.net

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm id, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10-15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 50-500 m/z |

General Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR spectra provide key data for confirming its structure.

In the ¹H NMR spectrum, the aromatic protons on the benzopyran ring typically appear as a complex set of multiplets in the range of δ 6.8-7.5 ppm. The proton attached to the chiral center (H-4) would likely resonate as a multiplet around δ 4.7-5.0 ppm, with its chemical shift and multiplicity influenced by coupling to the adjacent methylene (B1212753) protons at C-3. The two protons at the C-3 position are diastereotopic and would appear as distinct multiplets, likely between δ 1.9 and 2.2 ppm. The protons of the methylene group at C-2, adjacent to the ether oxygen, would be expected in the δ 4.1-4.4 ppm region, also as diastereotopic multiplets. The hydroxyl proton (-OH) would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

The ¹³C NMR spectrum provides information on the different carbon environments. The aromatic carbons would show signals in the δ 115-155 ppm region. The carbon bearing the hydroxyl group (C-4) would resonate around δ 65-70 ppm. The methylene carbons, C-2 and C-3, would appear in the aliphatic region, typically around δ 60-65 ppm and δ 30-35 ppm, respectively.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.5 | m (multiplet) |

| H-4 | 4.7 - 5.0 | m |

| H-2 | 4.1 - 4.4 | m |

| H-3 | 1.9 - 2.2 | m |

| OH | Variable | br s (broad singlet) |

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary) | 150 - 155 |

| Aromatic CH | 115 - 130 |

| C-4 | 65 - 70 |

| C-2 | 60 - 65 |

| C-3 | 30 - 35 |

Mass Spectrometry (MS), including LC-MS

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis. kuleuven.bersc.org When coupled with liquid chromatography (LC-MS), it allows for the analysis of compounds like this compound in complex mixtures without the need for derivatization. nih.govhumanjournals.com

Using a soft ionization technique such as Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). kuleuven.be The resulting fragmentation pattern provides valuable structural information. For the chroman-4-ol scaffold, characteristic fragmentation pathways include the loss of a water molecule (H₂O) from the protonated parent ion, as well as cleavages of the heterocyclic ring. nih.gov A retro-Diels-Alder (RDA) fragmentation is also a common pathway for chromane-type structures. researchgate.net

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 165 | [M+H]⁺ | Protonated molecular ion |

| 147 | [M+H - H₂O]⁺ | Loss of water from the molecular ion |

| 135 | [M - H - CO]⁺ or [M+H - CH₂O]⁺ | Fragment from ring cleavage |

| 121 | [C₈H₉O]⁺ | Fragment resulting from RDA reaction |

| 107 | [C₇H₇O]⁺ | Benzylic-type fragment |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

The most prominent feature would be a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring would appear as sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the aliphatic C-H stretches from the methylene groups would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). pressbooks.pub

The presence of the aromatic ring is further confirmed by C=C stretching vibrations, which give rise to one or two sharp bands in the 1600-1450 cm⁻¹ region. pressbooks.pub Finally, the spectrum would show strong C-O stretching vibrations. The C-O stretch of the secondary alcohol would appear in the 1100-1000 cm⁻¹ range, while the aryl-alkyl ether C-O stretch would be observed around 1250-1200 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (CH₂) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1250 - 1200 | C-O stretch | Aryl-alkyl Ether |

| 1100 - 1000 | C-O stretch | Secondary Alcohol |

Computational Chemistry and Theoretical Investigations of 4s 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol is crucial for understanding its three-dimensional structure and conformational preferences. The dihydropyran ring of the chromane (B1220400) scaffold is not planar and can adopt various conformations, which significantly influences the orientation of the hydroxyl group at the C4 position.

The conformational landscape of this molecule is primarily dictated by the puckering of the six-membered dihydropyran ring. Typically, this ring can exist in several low-energy conformations, such as half-chair, boat, and twist-boat forms. The presence of the chiral center at C4, with the hydroxyl group in the (S) configuration, introduces specific steric and electronic interactions that favor certain conformations over others.

Theoretical studies on similar chromane structures suggest that the dihydropyran ring often adopts a half-chair conformation to minimize steric strain. In the case of this compound, two primary half-chair conformers are possible, differing in the axial or equatorial orientation of the C4 hydroxyl group. The relative stability of these conformers is determined by a delicate balance of factors including:

Steric Hindrance: An equatorial position for the hydroxyl group is generally favored to reduce steric clashes with the adjacent atoms of the benzopyran ring system.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl group and the ether oxygen of the pyran ring can influence conformational preference.

Hyperconjugative Effects: Orbital interactions, such as the anomeric effect, can also play a role in stabilizing certain conformations.

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are employed to calculate the potential energy of different conformers and identify the most stable structures. The results of these analyses are often presented as a potential energy surface, illustrating the energy barriers between different conformations.

| Conformer | Hydroxyl Group Orientation | Predicted Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Half-Chair 1 | Equatorial | 0.00 | ~70-80 |

| Half-Chair 2 | Axial | 0.8 - 1.5 | ~20-30 |

| Twist-Boat | - | > 3.0 | <1 |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of this compound. DFT methods are used to solve the Schrödinger equation for the molecule, yielding valuable information about its molecular orbitals, charge distribution, and reactivity.

A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the aromatic ring and the C-O bonds, suggesting these regions are susceptible to nucleophilic attack.

Another valuable output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this chromanol, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and ether groups, making them potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its role as a hydrogen bond donor.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.0 to -5.5 eV |

| LUMO Energy | 0.5 to 1.0 eV |

| HOMO-LUMO Gap | 6.0 to 7.0 eV |

| Dipole Moment | 1.5 to 2.5 D |

In Silico Docking Studies for Molecular Interactions (e.g., with enzyme active sites)

In silico molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery and molecular biology for understanding ligand-receptor interactions. For this compound, docking studies can elucidate its potential to interact with enzyme active sites, providing a rationale for its biological activity.

The docking process involves placing the 3D structure of the chromanol into the binding site of a target protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction.

The interactions between this compound and an enzyme active site are likely to be governed by a combination of forces:

Hydrogen Bonding: The hydroxyl group at C4 is a key functional group capable of acting as both a hydrogen bond donor and acceptor. The ether oxygen in the pyran ring can also act as a hydrogen bond acceptor. These interactions with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) in the active site are often critical for binding.

Hydrophobic Interactions: The nonpolar aromatic benzene (B151609) ring can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.

Pi-Pi Stacking: The aromatic ring can also participate in pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

The stereochemistry at the C4 position is expected to be a crucial determinant of the binding mode and affinity. The (S) configuration will dictate a specific spatial arrangement of the hydroxyl group and the rest of the molecule, which will, in turn, influence how it fits into the chiral environment of an enzyme's active site. Docking studies can compare the binding of the (S) and (R) enantiomers to predict enantioselectivity in biological interactions.

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| C4-Hydroxyl Group (as donor) | Hydrogen Bond | Asp, Glu, Main chain C=O |

| C4-Hydroxyl Group (as acceptor) | Hydrogen Bond | Ser, Thr, Asn, Gln, His |

| Ether Oxygen | Hydrogen Bond (acceptor) | Ser, Thr, Asn, Gln |

| Benzene Ring | Hydrophobic Interaction / Pi-Pi Stacking | Leu, Val, Ile, Phe, Tyr, Trp |

Prediction of Molecular Descriptors Relevant to Reactivity and Interactions

Molecular descriptors are numerical values that characterize specific properties of a molecule. These descriptors can be calculated from the molecular structure and are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity, physicochemical properties, and reactivity of compounds.

For this compound, a range of molecular descriptors can be computationally predicted to provide insights into its behavior. These descriptors can be broadly categorized as:

Constitutional Descriptors: These are based on the molecular formula and include molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: These describe the connectivity of atoms in the molecule and include indices like the Wiener index and the Kier & Hall molecular connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These are related to the electronic structure of the molecule and are often calculated using quantum chemical methods. Important electronic descriptors include dipole moment, polarizability, and the energies of the HOMO and LUMO.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived:

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Chemical Hardness (η): Calculated as (I - A) / 2, it measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1/η), it indicates the molecule's polarizability.

Electronegativity (χ): Calculated as (I + A) / 2, it describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Calculated as χ2 / (2η), it quantifies the electrophilic character of a molecule.

These descriptors can be used to predict the reactivity of this compound in various chemical reactions and its potential for forming different types of intermolecular interactions.

| Descriptor | Predicted Value/Range | Relevance |

|---|---|---|

| Molecular Weight | 150.18 g/mol | Basic physicochemical property |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | Lipophilicity and membrane permeability |

| Polar Surface Area (PSA) | 29.46 Ų | Hydrogen bonding potential and cell permeability |

| Chemical Hardness (η) | 3.0 - 3.5 eV | Chemical stability |

| Electrophilicity Index (ω) | 0.8 - 1.2 eV | Tendency to accept electrons |

Mechanistic Studies of Biological Activities of 4s 3,4 Dihydro 2h 1 Benzopyran 4 Ol Derivatives in Vitro Pre Clinical Research

Induction of Apoptosis in Cancer Cell Lines (e.g., U973 cells)

Derivatives of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol have demonstrated notable potential in inducing apoptosis, or programmed cell death, in various cancer cell lines. In vitro studies have shown that these compounds can trigger apoptotic pathways, leading to the controlled elimination of cancerous cells. For instance, a novel benzopyran derivative, SIMR1281, was found to inhibit cell proliferation by inducing DNA damage and perturbations in the cell cycle, ultimately leading to apoptosis. nih.gov This compound was shown to inactivate the Ras/ERK and PI3K/Akt survival pathways. nih.gov

Another study highlighted that certain 4H-pyran derivatives can suppress the proliferation of HCT-116 human colorectal cancer cells. mdpi.comresearchgate.net These derivatives were found to induce apoptosis by activating the caspase-3 gene. mdpi.comresearchgate.net Similarly, the potential of vasodilators to induce apoptosis in cancer cells has been explored, with some compounds showing proapoptotic effects. mdpi.com For example, the vasodilator Losartan has been shown to induce apoptosis in the MCF-7 breast cancer cell line and the CT26 colon cancer cell line by inhibiting the PI3K/AKT pathway. mdpi.com

The human myeloid leukemia cell line, U937, has been a focus of such research. Studies have shown that co-culturing U937 cells with adipose-derived stem cells expressing bone morphogenetic protein-4 can inhibit cell viability and induce apoptosis. nih.gov This was associated with the downregulation of miR-181 and TGF-β genes in the cancer cells. nih.gov

Table 1: Effects of Benzopyran Derivatives on Apoptosis in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Key Apoptotic Mechanisms |

| SIMR1281 | Various | DNA damage, cell cycle perturbation, inactivation of Ras/ERK and PI3K/Akt pathways nih.gov |

| 4H-Pyran derivatives (4d, 4k) | HCT-116 | Activation of caspase-3 gene mdpi.comresearchgate.net |

| Losartan | MCF-7, CT26 | Inhibition of PI3K/AKT pathway mdpi.com |

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

The benzopyran scaffold has been a foundation for the development of novel antibacterial agents. Research has demonstrated that derivatives of 3,4-dihydro-2H-1-benzopyran-4-ol exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain spiro-4H-pyran derivatives have shown good antibacterial effects against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes, both of which are Gram-positive bacteria. nih.govresearchgate.net One particular derivative, containing both indole (B1671886) and cytosine rings, was noted for its significant inhibitory activity. nih.gov

Other studies have synthesized and evaluated various pyran derivatives, revealing a broad spectrum of antimicrobial activity. researchgate.net Some of these compounds were found to be as potent or even more so than commercially available antibiotics against several pathogenic strains. researchgate.net While some derivatives show strong activity against Gram-positive bacteria, their effect on Gram-negative bacteria can be less pronounced. nih.gov However, other related heterocyclic compounds, such as dihydropyrimidine (B8664642) derivatives, have demonstrated significant inhibitory activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov This suggests that modifications to the core structure can modulate the antibacterial spectrum.

Table 2: Antibacterial Activity of Pyran Derivatives

| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Notable Findings |

| Spiro-4H-pyran | Staphylococcus aureus, Streptococcus pyogenes nih.govresearchgate.net | Limited activity reported in some studies nih.gov | A derivative with indole and cytosine moieties showed significant activity nih.gov |

| 4H-Pyrazolopyran, -benzopyran, and naphthopyran | Streptococcus pneumoniae, Clostridium tetani, Bacillus subtilis researchgate.net | Salmonella typhi, Vibrio cholerae, Escherichia coli researchgate.net | Some compounds were equipotent or more potent than commercial antibiotics researchgate.net |

| Dihydropyrimidine | Staphylococcus aureus nih.gov | Escherichia coli, Pseudomonas aeruginosa nih.gov | Showed significant inhibitory activity against Gram-negative strains nih.gov |

Modulation of Specific Receptors on Cell Surfaces

Derivatives of 3,4-dihydro-2H-1-benzopyran have been identified as ligands for various cell surface receptors, indicating their potential to modulate cellular signaling. A significant area of research has been their interaction with serotonin (B10506) (5-HT) receptors. Specifically, 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have been synthesized and shown to possess a high affinity for 5-HT1A receptors. nih.govnih.gov

Further studies on 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives revealed that some of these compounds exhibit high affinity for both 5-HT1A and 5-HT7 receptors. researchgate.net The dextrorotatory enantiomers of certain derivatives displayed better affinity and selectivity for 5-HT1A receptors and have been identified as full agonists. nih.gov This interaction with serotonin receptors suggests potential applications in conditions where these receptors play a crucial role.

Influence on Intracellular Signaling Pathways

The biological activities of this compound derivatives are intrinsically linked to their ability to influence intracellular signaling pathways. As discussed in the context of apoptosis, these compounds can modulate key signaling cascades that regulate cell survival and death. For instance, the benzopyran derivative SIMR1281 was shown to inactivate the Ras/ERK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival. nih.gov

Furthermore, the induction of apoptosis by certain 4H-pyran derivatives in HCT-116 cells is mediated by the activation of the caspase-3 gene, a central player in the execution phase of apoptosis. mdpi.comresearchgate.net The vasodilator Losartan also exerts its apoptotic effects by inhibiting the PI3K/AKT pathway. mdpi.com In the context of vasodilation, benzopyran derivatives can influence pathways involving nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP), as well as ion channels. researchgate.net For example, the vasodilator effects of hesperetin, a flavonoid with a structure related to benzopyrans, involve the NO/sGC/cGMP signaling pathway and the activation of various potassium channels. nih.gov

In Vitro Studies of Vasodilatory and Antihypertensive Effects (for related benzopyrans)

The vasodilatory properties of benzopyran derivatives have been extensively studied in vitro, providing a mechanistic basis for their potential antihypertensive effects. These studies often utilize isolated blood vessel preparations, such as rat aortic rings, to observe the direct effects of the compounds on vascular smooth muscle tone.

Several novel benzopyran analogues have been shown to elicit a significant decrease in the contractile response to phenylephrine (B352888) in rat aortic rings, indicating a vasodilator action. researchgate.net This effect was observed to be endothelial-independent in some cases. researchgate.net The mechanisms underlying this vasodilation often involve the modulation of ion channels. For instance, some benzopyran derivatives are known to be ATP-sensitive potassium (KATP) channel openers, which leads to hyperpolarization of the vascular smooth muscle cells and subsequent relaxation. nih.gov

Other related compounds, such as the N-acylhydrazone derivative LASSBio-1289, have been shown to induce vasorelaxation through the inhibition of L-type Ca2+ channels, thereby reducing calcium influx into vascular smooth muscle cells. researchgate.net Furthermore, the endothelium-dependent relaxation is often mediated by the NO/cyclic GMP pathway. researchgate.net These in vitro findings support the potential of benzopyran derivatives as antihypertensive agents. nih.gov

Table 3: In Vitro Vasodilatory Mechanisms of Benzopyran and Related Derivatives

| Compound Class | Proposed Mechanism(s) of Action | In Vitro Model |

| Novel Benzopyran Analogues | Decreased contractile response to phenylephrine researchgate.net | Rat aortic rings researchgate.net |

| Hesperetin (related flavonoid) | Involvement of NO/sGC/cGMP pathway, KATP and KV channel opening, VOCC and IP3R blocking nih.gov | Not specified |

| LASSBio-1289 (N-acylhydrazone derivative) | Inhibition of L-type Ca2+ channels, NO/cyclic GMP pathway mediation researchgate.net | Rat thoracic aorta researchgate.net |

Structure Activity Relationship Sar Studies of 4s 3,4 Dihydro 2h 1 Benzopyran 4 Ol Analogs

Influence of Substituents on the Aromatic Ring (e.g., Fluorine, Methyl, Bromo) on Biological Activity

The aromatic ring of the 3,4-dihydro-2H-1-benzopyran-4-ol scaffold presents a prime site for modification to probe its interaction with biological targets. The introduction of various substituents can significantly alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its biological activity.

The nature and position of substituents on the aromatic ring can have a profound impact on the biological activity of chroman-4-one derivatives, which are closely related to the target compound. For instance, studies on substituted chroman-4-ones as inhibitors of the enzyme SIRT2 have shown that larger, electron-withdrawing substituents in the 6- and 8-positions are favorable for inhibitory activity. acs.org This suggests that modifications to the aromatic ring of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol could similarly modulate its interaction with target proteins.

For example, the introduction of a bromine atom, an electron-withdrawing group, at the 3-position of a related benzylidene-4-chromanone scaffold has been shown to be effective against certain leukemia cells. researchgate.net In another study on quinolinone-based thiosemicarbazones, the presence of electron-withdrawing groups like chlorine and bromine on the aromatic ring increased the antituberculosis activity, whereas electron-donating methyl groups slightly decreased it. nih.gov This highlights the importance of the electronic properties of the substituents.

The following table summarizes the general trends observed for the influence of aromatic ring substituents on the biological activity of benzopyran and related heterocyclic analogs.

| Substituent | Position | General Effect on Biological Activity | Rationale |